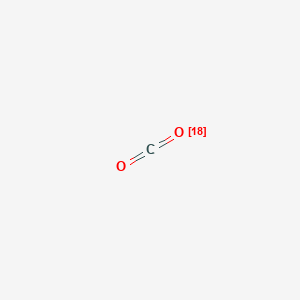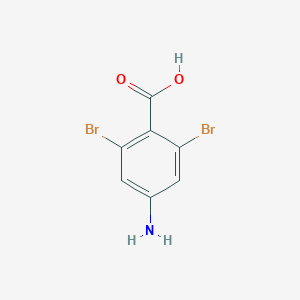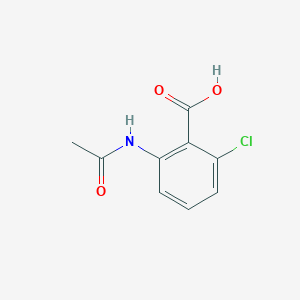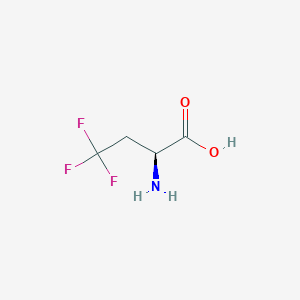
2H-1-Benzopyran, 6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 6-methoxy- is a chemical compound that belongs to the class of flavonoids. It is also known as isocannflavin A and is found in various plants, including cannabis. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Coronary Vasodilation and Potassium Channel Activation
- Cho et al. (1996) synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, finding that some compounds showed selective effects on coronary blood flow in dogs. One compound, JTV-506, was identified as a potent and selective coronary vasodilator, increasing coronary blood flow without impacting blood pressure or heart rate (Cho et al., 1996).
- Thompson et al. (2003) investigated methoxy-bearing 2H-1-benzopyrans as potassium channel activators. They synthesized various derivatives and found a decrease in activity, highlighting the importance of specific sites in these compounds (Thompson et al., 2003).
Serotonin Receptor Agonists and CNS Effects
- Comoy and Guillaumet (1996) described the preparation of 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, highlighting their potential effects on the central nervous system and their relationship with serotonin receptors (Comoy & Guillaumet, 1996).
Allelopathy and Phytotoxicity
- Belz et al. (2005) studied the nonlinearity of dose-response relationships of plants to allelochemicals, including 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, a biosynthesized phytotoxin. They used nonlinear mathematical modeling to understand the basic mechanisms of phytotoxicity (Belz et al., 2005).
Flavor Chemistry and Fragrance Synthesis
- Demyttenaere et al. (2002) synthesized 6-methoxy-4H-1-benzopyran-7-ol, a major impact flavor compound of Wisteria sinensis, demonstrating its relevance in flavor chemistry and fragrance synthesis (Demyttenaere et al., 2002).
In Vitro Biotransformation Studies
- Yenes et al. (2004) studied the in vitro metabolism of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran, a compound undergoing clinical trials for antitumoral therapy, in rat liver microsomes. Their research provides insights into the biotransformation pathways of this compound (Yenes et al., 2004).
Antihypertensive Activities
- Cassidy et al. (1992) synthesized a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, finding antihypertensive activity in spontaneously hypertensive rats, pointing towards their potential use in treating hypertension (Cassidy et al., 1992).
Cytotoxic Effects and Cancer Research
- Kiem et al. (2005) isolated new benzopyrans from the leaves of Mallotus apelta, one of which showed strong cytotoxic effects against human cancer cell lines, indicating their potential use in cancer research (Kiem et al., 2005).
Crystal Structure Analysis
- Stanchev et al. (2008) analyzed the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, contributing to the understanding of its molecular structure and properties (Stanchev et al., 2008).
properties
CAS RN |
18385-84-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |
InChI Key |
LMCDFCKWRNBXBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Other CAS RN |
18385-84-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




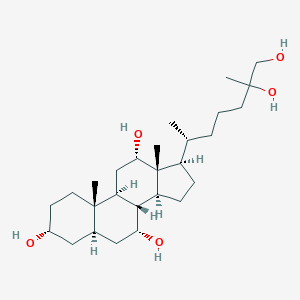
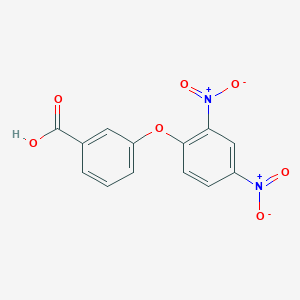


![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
